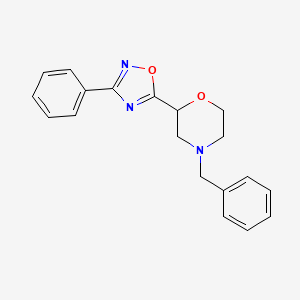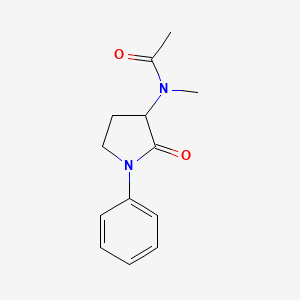
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine
Vue d'ensemble
Description
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a phenyl-1,2,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a phenyl-substituted oxadiazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[3][3].
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of high-energy materials and as a component in specialty polymers.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole: Known for its high-energy properties and use in explosives.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its antimicrobial and anticancer activities.
1,2,3-Oxadiazole: Less common but studied for its potential in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-7-15(8-4-1)13-22-11-12-23-17(14-22)19-20-18(21-24-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGGAZNMFRPJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[(2-Cyclopropyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7564032.png)
![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)

![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7564075.png)
![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7564086.png)
![N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide](/img/structure/B7564116.png)
![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7564124.png)
